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An In-depth Technical Guide to the Structure and Chemical Properties of Osimertinib

Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target

both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M

resistance mutation, which is a common mechanism of acquired resistance to first- and

second-generation EGFR TKIs.[2][3] Unlike its predecessors, osimertinib shows a significantly

lower affinity for wild-type EGFR, which contributes to a more favorable toxicity profile.[4][5]

This guide provides a detailed overview of the structure, chemical properties, and mechanism

of action of osimertinib, intended for researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical name is N-(2-{2-

dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide.[6] The molecule is supplied as a mesylate salt.[6] The

presence of a reactive acrylamide group allows for the formation of a covalent bond with the

cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[7][8]

Table 1: Physicochemical Properties of Osimertinib
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Property Value Reference

Chemical Formula C₂₈H₃₃N₇O₂ [9]

Molecular Weight 499.61 g/mol [10]

IUPAC Name

N-(2-{--INVALID-LINK--

amino}-4-methoxy-5-{[4-(1-

methyl-1H-indol-3-yl)pyrimidin-

2-yl]amino}phenyl)prop-2-

enamide

[6]

pKa
9.5 (aliphatic amine), 4.4

(aniline)
[11]

Solubility
Slightly soluble in water (3.1

mg/mL at 37°C)
[11]

Half-life Approximately 48 hours [1]

Peak Plasma Time 6 hours [1]

Protein Binding 95% [1]

Mechanism of Action
Osimertinib functions as an irreversible inhibitor of EGFR kinase activity.[7] By covalently

binding to the C797 residue within the ATP-binding pocket of mutant EGFR, it prevents ATP

from binding and subsequent autophosphorylation of the receptor.[7][8] This action effectively

blocks the downstream signaling cascades that are critical for cancer cell proliferation and

survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key feature

of osimertinib is its high potency and selectivity for mutant forms of EGFR, including the T790M

resistance mutation, while sparing wild-type EGFR.[2] This selectivity is significant, as it has

been shown to have a 200-fold higher affinity for EGFR with the L858R/T790M mutation

compared to wild-type EGFR in vitro.[1][12]

Table 2: In Vitro Inhibitory Activity of Osimertinib

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/71496458
https://www.selleckchem.com/products/azd9291.html
https://en.wikipedia.org/wiki/Osimertinib
https://www.tga.gov.au/sites/default/files/auspar-osimertinib-mesilate-190822-pi.pdf
https://www.tga.gov.au/sites/default/files/auspar-osimertinib-mesilate-190822-pi.pdf
https://go.drugbank.com/drugs/DB09330
https://go.drugbank.com/drugs/DB09330
https://go.drugbank.com/drugs/DB09330
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-osimertinib-mesylate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-osimertinib-mesylate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-osimertinib-mesylate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-osimertinib-mesylate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-osimertinib-mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://go.drugbank.com/drugs/DB09330
https://pubchem.ncbi.nlm.nih.gov/compound/Osimertinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15472189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EGFR Form Cell Line IC₅₀ (nM) Reference

Exon 19 deletion LoVo 12.92 [10]

L858R/T790M LoVo 11.44 [10]

Wild-Type LoVo 493.8 [10]

Signaling Pathway
The binding of ligands such as epidermal growth factor (EGF) to the EGFR initiates a signaling

cascade that promotes cell growth, proliferation, and survival. In non-small cell lung cancer

(NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways.

Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these aberrant signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.selleckchem.com/products/azd9291.html
https://www.selleckchem.com/products/azd9291.html
https://www.selleckchem.com/products/azd9291.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15472189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

PI3K/AKT PathwayRAS/RAF Pathway

Nucleus

Mutant EGFR

PI3KRAS

Osimertinib

Inhibits

AKT

mTOR

Cell Proliferation
& Survival

RAF

MEK

ERK

Click to download full resolution via product page

Caption: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.
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Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity and is commonly used

to measure the cytotoxic effects of a compound.

Cell Seeding: Plate NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000

cells per well in 100 µL of complete growth medium.[13] Allow the cells to adhere overnight

at 37°C in a CO₂ incubator.[13]

Treatment: Prepare serial dilutions of osimertinib in the cell culture medium.[13] Replace the

existing medium with the medium containing various concentrations of osimertinib. Include a

vehicle control (e.g., DMSO).[13]

Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the drug to

take effect.[14]

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C.[13]

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.[13]

Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] The

absorbance is directly proportional to the number of viable cells.

Experimental Workflow: Determining IC₅₀
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory

concentration (IC₅₀) of a compound like osimertinib.
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Caption: A typical experimental workflow for determining the IC₅₀ of Osimertinib.
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Conclusion
Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated

NSCLC. Its unique chemical structure enables it to irreversibly and selectively inhibit the mutant

forms of EGFR, including the T790M resistance mutation, leading to potent antitumor activity.

The detailed understanding of its chemical properties, mechanism of action, and the signaling

pathways it modulates is crucial for the ongoing development of novel therapeutic strategies

and for optimizing its clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15472189#compound-name-structure-and-chemical-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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